1,2,4-Trichloro-5-(trifluoromethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trichloro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYLMIPDUIQKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2,4 Trichloro 5 Trifluoromethoxy Benzene
Strategies for Introducing the Trifluoromethoxy Moiety onto Halogenated Aromatic Scaffolds
The incorporation of the trifluoromethoxy group onto an already chlorinated benzene (B151609) ring is a common and effective strategy. This approach leverages the availability of various polychlorinated starting materials.
Fluorination of Precursor Methoxy (B1213986) or Halogenated Methoxy Derivatives
A primary method for the synthesis of aryl trifluoromethyl ethers involves the fluorination of precursor aryl trichloromethyl ethers. This transformation is typically achieved by reacting the corresponding trichloromethoxybenzene derivative with a fluorinating agent. For instance, the process can start from anisole (B1667542), which is first chlorinated to form a trichloromethoxybenzene intermediate. This intermediate is then fluorinated using anhydrous hydrogen fluoride (B91410) (HF) to yield the desired trifluoromethoxybenzene. patsnap.com
While a direct application to a 1,2,4-trichloro-substituted anisole to produce 1,2,4-trichloro-5-(trifluoromethoxy)benzene is not explicitly detailed in the surveyed literature, the general principle of this two-step sequence (chlorination of a methoxy group followed by fluorination) represents a viable synthetic pathway. The initial step would involve the exhaustive chlorination of the methyl group of 1,2,4-trichloro-5-methoxybenzene. The subsequent fluorination of the resulting 1,2,4-trichloro-5-(trichloromethoxy)benzene (B1403863) would then yield the final product.
| Precursor | Reagents | Product | Reference |
| Anisole | 1. Cl2, Initiator, Light2. HF | Trifluoromethoxybenzene | patsnap.com |
| Trichloromethoxybenzene | Anhydrous HF | Trifluoromethoxybenzene | patsnap.com |
Oxidative Fluorodesulfurization Approaches to Aryl Trifluoromethyl Ethers
Another elegant method for the synthesis of aryl trifluoromethyl ethers is through oxidative desulfurization-fluorination. This approach typically involves the conversion of a phenol (B47542) to a dithiocarbonate (xanthate) derivative, which is then treated with a fluorinating agent and an oxidant. beilstein-journals.org
For the synthesis of this compound, this would involve the initial conversion of 2,4,5-trichlorophenol (B144370) to its corresponding O-(2,4,5-trichlorophenyl) S-methyl xanthate. Subsequent treatment of this xanthate with a reagent system such as hydrogen fluoride-pyridine in the presence of an N-haloimide would be expected to yield the target molecule. This method offers an alternative to the handling of potentially hazardous trichloromethyl intermediates.
| Starting Material | Intermediate | Reagents for Fluorodesulfurization | Product |
| Phenols | Dithiocarbonates (Xanthates) | HF/Pyridine, N-Haloimide | Aryl Trifluoromethyl Ethers |
Photocatalytic Trifluoromethoxylation of Polyhalogenated Benzene Substrates
Recent advancements in organic synthesis have introduced photocatalytic methods for the direct C-H trifluoromethoxylation of arenes. These methods offer a milder and more direct approach to installing the trifluoromethoxy group. scispace.com
In the context of synthesizing this compound, this would entail the direct photocatalytic trifluoromethoxylation of 1,2,4-trichlorobenzene (B33124). This reaction is typically carried out in the presence of a photocatalyst, a trifluoromethoxylation reagent, and a light source. While the regioselectivity of such a reaction on a polychlorinated benzene would need to be carefully controlled, it represents a modern and potentially more efficient route to the desired product.
| Substrate | Key Reagents | Reaction Type | Potential Product |
| Arenes/Heteroarenes | Photocatalyst, Trifluoromethoxylation Reagent, Light | C-H Trifluoromethoxylation | Trifluoromethoxylated Arenes/Heteroarenes |
Approaches for Introducing Multiple Chlorine Substituents onto Fluorinated Aromatic Rings
An alternative synthetic strategy involves starting with a benzene ring already bearing the trifluoromethoxy group and subsequently introducing the chlorine atoms. This approach relies on controlling the regioselectivity of the chlorination reactions.
Directed Chlorination Reactions of Trifluoromethoxybenzene Derivatives
The introduction of chlorine atoms onto a trifluoromethoxybenzene ring can be achieved through electrophilic chlorination. The trifluoromethoxy group is a deactivating but ortho-, para-directing group. Starting with trifluoromethoxybenzene, a stepwise chlorination could potentially lead to the desired 1,2,4-trichloro substitution pattern. However, controlling the regioselectivity to obtain the specific isomer can be challenging and may lead to a mixture of products.
A more controlled approach involves the chlorination of a substituted trifluoromethoxybenzene derivative where other functional groups direct the chlorination. For example, starting with 3-(trifluoromethoxy)aniline, the amino group can be used to direct the chlorination to the ortho and para positions. Subsequent removal of the amino group via a Sandmeyer-type reaction could provide a route to the desired polychlorinated trifluoromethoxybenzene. The direct chlorination of unprotected anilines can be achieved using reagents like copper(II) chloride in ionic liquids, offering a degree of regioselectivity. niscpr.res.in
| Starting Material | Chlorination Method | Potential Intermediate |
| 3-(Trifluoromethoxy)aniline | Electrophilic Chlorination (e.g., CuCl2) | Polychlorinated 3-(trifluoromethoxy)aniline |
Functionalization of Existing Polyhalogenated Benzene Precursors
A versatile approach to this compound involves the functionalization of a readily available polychlorinated benzene derivative. A plausible synthetic route starts with 1,2,4-trichloro-5-nitrobenzene. This nitro compound can be reduced to 2,4,5-trichloroaniline (B140166). chemicalbook.com
From 2,4,5-trichloroaniline, a Sandmeyer reaction can be employed to introduce a different functional group at the position of the amino group. While the direct conversion of the diazonium salt to a trifluoromethoxy group is not a standard Sandmeyer reaction, the diazonium salt could be converted to a phenol (2,4,5-trichlorophenol), which can then be transformed into the trifluoromethoxy derivative using the methods described in section 2.1. The synthesis of 2,4,5-trichloroaniline from 1,2,4-trichloro-5-nitrobenzene is a known process, involving reduction with reagents like iron in an acidic medium. chemicalbook.com
| Precursor | Reaction Sequence | Intermediate | Final Product |
| 1,2,4-Trichloro-5-nitrobenzene | 1. Reduction (e.g., Fe/HCl) 2. Diazotization (NaNO2, H2SO4) 3. Hydrolysis | 2,4,5-Trichloroaniline 2,4,5-Trichlorophenol | This compound (via methods in 2.1) |
This multi-step approach, starting from a commercially available polychlorinated nitrobenzene, offers a logical and well-documented pathway to an intermediate that can be further functionalized to the target compound.
Multi-step Synthetic Pathways to the Chemical Compound
The production of this compound is not straightforward and necessitates a sequence of chemical transformations. The regiochemistry of the final product, with its specific arrangement of three chlorine atoms and a trifluoromethoxy group, dictates the synthetic approach. Research has focused on building the chlorinated scaffold first, followed by the introduction of the trifluoromethoxy moiety, or a precursor that can be converted to it.
Sequential Halogenation and Trifluoromethoxylation Strategies
A prevalent and logical approach to the synthesis of this compound involves a sequential process: the synthesis of a suitable polychlorinated precursor, followed by the introduction of the trifluoromethoxy group. A highly viable precursor for this strategy is 2,4,5-trichlorophenol.
Several methods have been established for the synthesis of 2,4,5-trichlorophenol. One common industrial method involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene. google.com Another well-documented route begins with the nitration of 1,2,4-trichlorobenzene to yield 1,2,4-trichloro-5-nitrobenzene. This intermediate is then reduced to 2,4,5-trichloroaniline, which subsequently undergoes diazotization and hydrolysis to afford 2,4,5-trichlorophenol. google.com A third approach involves the direct chlorination of 2,5-dichlorophenol. chemicalbook.com
Once 2,4,5-trichlorophenol is obtained, the introduction of the trifluoromethoxy group can be pursued through several methodologies. A classical and effective method is a two-step process involving the conversion of the phenol to its corresponding trichloromethyl ether, followed by a halogen exchange reaction. This is often referred to as the Swarts reaction. In this sequence, the phenolic hydroxyl group is first converted to a trichloromethoxy group. The resulting 1,2,4-trichloro-5-(trichloromethoxy)benzene is then treated with a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), to exchange the chlorine atoms for fluorine, yielding the desired this compound. byjus.com
| Starting Material | Key Steps | Reagents | Typical Conditions |
|---|---|---|---|
| 1,2,4,5-Tetrachlorobenzene | Alkaline Hydrolysis | NaOH, Ethylene Glycol | Heating |
| 1,2,4-Trichlorobenzene | 1. Nitration 2. Reduction 3. Diazotization 4. Hydrolysis | 1. HNO₃/H₂SO₄ 2. H₂/Catalyst 3. NaNO₂/H₂SO₄ 4. H₂O | Stepwise temperature control |
| 2,5-Dichlorophenol | Direct Chlorination | Cl₂ | - |
| Method | Intermediate | Key Reagents | Reaction Type |
|---|---|---|---|
| Swarts Reaction Approach | 1,2,4-Trichloro-5-(trichloromethoxy)benzene | 1. CCl₄/Base 2. SbF₃/SbCl₅ (catalyst) | Halogen Exchange |
| Decarboxylative Fluorination | Aryloxydifluoroacetic acid derivative | 1. Sodium bromodifluoroacetate 2. Selectfluor®/AgNO₃ (catalyst) | O-Carboxydifluoromethylation followed by Fluorinative Decarboxylation |
Another modern approach for the trifluoromethoxylation of phenols involves a two-step sequence of O-carboxydifluoromethylation followed by a decarboxylative fluorination. cas.cn In this method, 2,4,5-trichlorophenol would first be reacted with a reagent like sodium bromodifluoroacetate to form an aryloxydifluoroacetic acid intermediate. This intermediate is then treated with a fluorinating agent, such as Selectfluor®, in the presence of a silver catalyst to induce fluorinative decarboxylation, yielding the final trifluoromethoxy product. cas.cn While this method is effective for a range of phenols, its efficiency with highly electron-deficient substrates like 2,4,5-trichlorophenol requires specific optimization.
Exploration of Tandem Reaction Sequences for Efficient Synthesis
While multi-step syntheses are well-established, the development of more efficient tandem or one-pot reaction sequences is a continual goal in chemical synthesis to reduce waste, cost, and reaction time. For a molecule like this compound, a hypothetical tandem approach could involve a one-pot reaction that combines chlorination and trifluoromethoxylation steps.
However, the current body of scientific literature does not provide significant evidence for a well-established tandem reaction sequence for the synthesis of this specific compound. The challenge lies in the incompatibility of the reagents and reaction conditions required for aromatic chlorination and trifluoromethoxylation. Electrophilic aromatic chlorination often employs Lewis acids, which could potentially react with the reagents used for trifluoromethoxylation.
Despite the lack of a direct tandem synthesis for the target molecule, research into one-pot functionalizations of aromatic compounds is an active area. For instance, methods for the in-situ generation and consumption of chlorine for aromatic chlorination are being explored to improve safety and efficiency. nih.gov Similarly, advancements in direct C-H trifluoromethoxylation of arenes are being made, although these methods often face challenges with regioselectivity and functional group tolerance, particularly with highly substituted and electron-poor substrates.
The exploration of a tandem sequence would likely require the development of novel catalytic systems that can mediate both transformations under compatible conditions or a carefully designed sequence of reagent additions in a single reaction vessel. For example, a process could be envisioned where a phenol is first subjected to a controlled chlorination, followed by the in-situ generation of a trifluoromethoxylating agent. However, such a process for this compound remains in the realm of synthetic exploration rather than being an established methodology.
Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Patterns in 1,2,4-Trichloro-5-(trifluoromethoxy)benzene
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The facility and regioselectivity of these reactions are governed by the electronic effects of the substituents already present on the ring.
The aromatic ring of this compound is heavily substituted with four electron-withdrawing groups: three chlorine atoms and one trifluoromethoxy group.
Chlorine atoms are deactivating due to their strong electron-withdrawing inductive effect (-I), yet they are ortho-, para-directing because of a competing, albeit weaker, electron-donating resonance effect (+M) from their lone pairs.
The cumulative effect of these four deactivating groups is a significant reduction in the electron density of the aromatic π-system. This makes the ring highly unreactive, or "deactivated," towards attack by electrophiles. Standard electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation, which proceed readily with benzene (B151609), would require exceptionally harsh conditions for this compound. minia.edu.eg
The substitution pattern of the molecule leaves only one hydrogen atom on the aromatic ring, located at the C-3 position. Consequently, should an electrophilic aromatic substitution reaction occur, it would necessarily take place at this sole available site. The reaction rate, however, is expected to be extremely low due to the severe deactivation of the ring.
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Effect |
|---|---|---|---|---|
| -Cl (Chlorine) | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -OCF3 (Trifluoromethoxy) | Strongly Withdrawing | Weakly Donating | Strongly Deactivating | Ortho, Para |
Nucleophilic Aromatic Substitution Reactions of the Chemical Compound
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org
The structure of this compound is highly activated for SNAr reactions. The combined electron-withdrawing power of the three chlorine atoms and the trifluoromethoxy group renders the aromatic ring electron-poor and thus highly susceptible to attack by nucleophiles.
The molecule has three potential leaving groups for SNAr: the chlorine atoms at positions C-1, C-2, and C-4. The site of nucleophilic attack is determined by the ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex via resonance.
Attack at C-2: The chlorine at C-2 is ortho to both the trifluoromethoxy group at C-5 and the chlorine at C-1. An attack at this position would generate a negative charge that can be delocalized onto the oxygen of the trifluoromethoxy group and is stabilized by the inductive effects of the adjacent chlorines.
Attack at C-4: The chlorine at C-4 is para to the chlorine at C-1 and ortho to the trifluoromethoxy group at C-5. Nucleophilic attack here allows for resonance stabilization of the negative charge by the trifluoromethoxy group.
Attack at C-1: The chlorine at C-1 is meta to the trifluoromethoxy group. While stabilized by induction, the negative charge from an attack at this position cannot be directly delocalized onto the trifluoromethoxy group through resonance.
Based on these stabilizing effects, the chlorine atoms at positions C-2 and C-4 are predicted to be the most reactive sites for nucleophilic aromatic substitution. The relative reactivity would depend on the specific nucleophile and reaction conditions, but positions ortho or para to the strongly activating -OCF3 group are favored. libretexts.org
The trifluoromethoxy group is generally considered to be a very stable substituent and a poor leaving group in nucleophilic aromatic substitution reactions. The carbon-oxygen bond is strong, and the trifluoromethoxide anion (CF3O-) is not as stable as a halide anion. While reactions involving the cleavage of the C-OCF3 bond are known, they typically require very harsh conditions or specific reagents not commonly employed in standard SNAr reactions. Therefore, under typical nucleophilic substitution conditions, the chlorine atoms are preferentially replaced.
Radical Reactions Involving the Aromatic Core and Trifluoromethoxy Group
Radical reactions of this compound would likely be initiated by the homolytic cleavage of a carbon-chlorine bond, which is generally weaker than the bonds within the aromatic ring or the trifluoromethoxy group. This can often be induced photochemically (by UV light) or thermally at high temperatures.
The cleavage of a C-Cl bond would generate a 2,4-dichloro-5-(trifluoromethoxy)phenyl radical. The specific chlorine atom that is cleaved depends on the relative bond dissociation energies. For the related compound 1,2,4-trichlorobenzene (B33124), the C-Cl bond dissociation energy at the C-2 position is the lowest, suggesting it is the most likely site for initial radical formation. researchgate.net A similar trend might be expected for the title compound.
Once formed, this aryl radical could participate in a variety of reactions, such as:
Hydrogen abstraction: Reacting with a hydrogen-donating solvent to form 1,3-dichloro-4-(trifluoromethoxy)benzene.
Dimerization: Combining with another radical to form polychlorinated biphenyl (B1667301) derivatives.
The trifluoromethoxy group itself is highly stable towards radical attack and is unlikely to be the primary site of reaction under typical radical-generating conditions. rsc.org
Mechanistic Studies on the Influence of Trifluoromethoxy and Chlorine Substituents on Aromatic Ring Reactivity
The reactivity of the aromatic ring in this compound is a direct consequence of the interplay between the inductive and resonance effects of its substituents.
Resonance Effect (+M): This effect involves the donation of lone-pair electrons from the substituent into the aromatic π-system. Both the oxygen in the -OCF3 group and the chlorine atoms have lone pairs and can exhibit a +M effect. This effect increases electron density primarily at the ortho and para positions.
For chlorine, the -I effect is stronger than the +M effect, resulting in net deactivation but ortho-, para-direction for electrophiles. For the -OCF3 group, the -I effect is exceptionally strong due to the fluorine atoms, overwhelming the +M effect of the oxygen. This makes -OCF3 a powerful deactivating group. However, the residual +M effect still directs any potential electrophilic attack to the ortho and para positions.
In the context of nucleophilic substitution, the strong -I effects of all substituents are additive, making the ring highly electrophilic. The resonance stabilization provided by the -OCF3 group is crucial for lowering the activation energy of the reaction by stabilizing the Meisenheimer intermediate, particularly when the nucleophile attacks at the ortho or para positions relative to the -OCF3 group.
| Reaction Type | Dominant Electronic Effect | Influence of -Cl Substituents | Influence of -OCF3 Substituent | Overall Predicted Reactivity |
|---|---|---|---|---|
| Electrophilic Substitution (SEAr) | Inductive Withdrawal (-I) | Deactivation | Strong Deactivation | Extremely Low |
| Nucleophilic Substitution (SNAr) | Inductive Withdrawal (-I) & Resonance Stabilization | Activation | Strong Activation | High |
| Radical Reaction | Bond Dissociation Energy | Provides reactive sites (C-Cl bonds) | Generally unreactive | Moderate (via C-Cl cleavage) |
Investigation of Thermal and Photochemical Transformation Pathways of the Chemical Compound
While specific studies on this compound are not widely available, its transformation pathways can be inferred from studies on structurally similar compounds, particularly 1,2,4-trichlorobenzene (1,2,4-TCB). cdc.gov
Thermal Transformation: At elevated temperatures, such as those used in incineration, the compound is expected to decompose. In the presence of oxidizing agents, it would likely yield toxic byproducts such as hydrogen chloride and phosgene. noaa.gov In the absence of oxygen, thermal cracking could lead to fragmentation and the formation of more complex chlorinated and fluorinated aromatic compounds.
Photochemical Transformation: The primary photochemical process for chlorinated aromatic compounds in the environment is reductive dechlorination. cdc.gov Upon absorption of UV radiation, especially in the presence of a hydrogen-donating solvent or photosensitizing agents, a carbon-chlorine bond can undergo homolytic cleavage. cdc.gov This initiates a radical chain reaction leading to the stepwise replacement of chlorine atoms with hydrogen atoms.
For this compound, this would likely produce a mixture of dichlorinated and monochlorinated (trifluoromethoxy)benzene (B1346884) isomers. Further degradation could lead to the complete removal of chlorine atoms, yielding trifluoromethoxybenzene. The trifluoromethoxy group is known to be photochemically very stable. nih.gov Atmospheric degradation is predicted to be slow, primarily occurring through reaction with hydroxyl radicals. cdc.gov
| Transformation Pathway | Initiating Condition | Primary Products | Secondary Products |
|---|---|---|---|
| Photochemical Reductive Dechlorination | UV Light, H-donor solvent | Dichloro(trifluoromethoxy)benzene isomers | Monochloro(trifluoromethoxy)benzene isomers, Trifluoromethoxybenzene |
| Thermal Decomposition (Oxidative) | High Temperature, Oxygen | Hydrogen Chloride, Phosgene, CO2, HF | Polychlorinated dibenzofurans/dioxins (potential) |
| Atmospheric Degradation | Hydroxyl Radicals | Chlorinated (trifluoromethoxy)phenols | Ring-opened products |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for an unambiguous structural confirmation of 1,2,4-Trichloro-5-(trifluoromethoxy)benzene.
Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The benzene (B151609) ring of this compound contains two protons. Their chemical shifts are significantly influenced by the strong electron-withdrawing effects of the three chlorine atoms and the trifluoromethoxy group. These effects deshield the protons, causing their resonance signals to appear at a lower field (higher ppm) in the aromatic region of the spectrum.
The two protons, located at the C-3 and C-6 positions, are in different chemical environments due to the asymmetrical substitution pattern of the ring. The proton at C-3 is flanked by two chlorine atoms, while the proton at C-6 is adjacent to both a chlorine atom and the trifluoromethoxy group. This environmental difference would result in two distinct signals. As these protons are separated by four bonds (meta-relationship), any coupling between them would be very small (⁴JHH ≈ 0-1 Hz) and likely unresolved, leading to the appearance of two sharp singlets.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | ~7.65 | Singlet (s) |
| H-6 | ~7.80 | Singlet (s) |
| Note: Predicted values are in CDCl₃ relative to TMS. Actual values may vary. |
Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. For this compound, six unique signals are expected for the aromatic carbons and one for the trifluoromethoxy carbon. The chemical shifts of the ring carbons are influenced by the attached substituents. Carbons bonded directly to the electronegative chlorine and oxygen atoms (C-1, C-2, C-4, and C-5) are expected to be significantly deshielded, shifting their signals downfield. The carbon of the trifluoromethoxy group (-OCF₃) is anticipated to appear as a quartet due to the strong one-bond coupling (¹JCF) with the three fluorine atoms. The carbon atom attached to the trifluoromethoxy group (C-5) may also exhibit a smaller quartet splitting due to two-bond coupling (²JCF).
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F-coupling) |
| C-1 | ~133 | Singlet |
| C-2 | ~131 | Singlet |
| C-3 | ~128 | Singlet |
| C-4 | ~135 | Singlet |
| C-5 | ~148 | Quartet (q) |
| C-6 | ~125 | Singlet |
| -OCF₃ | ~120.5 | Quartet (q) |
| Note: Predicted values are in CDCl₃ relative to TMS. J-coupling values are not estimated. |
Fluorine-19 NMR is an exceptionally sensitive technique for the detection and characterization of organofluorine compounds. The trifluoromethoxy group in the target molecule contains three chemically equivalent fluorine atoms, which would produce a single, sharp signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic for a trifluoromethoxy group attached to an aromatic ring, typically appearing in the range of -57 to -60 ppm (relative to CFCl₃). This single peak confirms the presence of the -OCF₃ group and can be used to distinguish between different isomers if others were present.
Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCF₃ | ~ -58.5 | Singlet (s) |
| Note: Predicted value is relative to CFCl₃. |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₇H₂Cl₃F₃O), the mass spectrum would exhibit a distinctive molecular ion region. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4, M+6) corresponding to the different combinations of the chlorine isotopes.
The fragmentation of the molecule under electron ionization would likely proceed through the loss of stable radicals or neutral molecules. Key fragmentation pathways would include the cleavage of the C-Cl and C-O bonds.
Predicted Fragmentation Pattern:
[M]⁺•: The molecular ion cluster.
[M-Cl]⁺: Loss of a chlorine atom.
[M-OCF₃]⁺: Loss of the trifluoromethoxy radical.
[M-Cl-CO]⁺: Subsequent loss of carbon monoxide from a fragment.
[C₆H₂Cl₂F₃]⁺: Loss of Cl and the oxygen atom.
Predicted Mass Spectrometry Data for this compound
| m/z Value (for ³⁵Cl isotope) | Proposed Fragment Identity |
| 262 | [C₇H₂³⁵Cl₃F₃O]⁺• (Molecular Ion) |
| 227 | [C₇H₂³⁵Cl₂F₃O]⁺ |
| 177 | [C₇H₂³⁵Cl₃]⁺• |
| 142 | [C₇H₂³⁵Cl₂]⁺• |
| Note: The table shows the primary peak for each fragment. Isotopic peaks at +2, +4, etc., for each chlorine-containing fragment are expected. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by absorptions corresponding to the vibrations of its specific structural units.
Key Expected Absorptions:
Aromatic C-H Stretching: Weak to medium bands in the 3050-3100 cm⁻¹ region.
Aromatic C=C Stretching: Several bands of varying intensity in the 1450-1600 cm⁻¹ region.
C-O Stretching (Aryl Ether): A strong absorption band typically found between 1200 and 1280 cm⁻¹.
C-F Stretching: Very strong, characteristic absorption bands for the -CF₃ group, usually observed in the 1100-1200 cm⁻¹ range.
C-Cl Stretching: Strong to medium intensity bands in the fingerprint region, typically below 850 cm⁻¹.
Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050-3100 | Aromatic C-H Stretch |
| 1470-1580 | Aromatic C=C Ring Stretch |
| 1220-1270 | Aryl-O Stretch |
| 1120-1190 | C-F Stretch (asymmetric and symmetric) |
| 700-850 | C-Cl Stretch |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.
As of this writing, a search of publicly available crystallographic databases reveals no published crystal structure for this compound. If such a study were to be conducted, it would provide invaluable information. For instance, analysis of a related structure, 1,3,5-Trichloro-2-methoxybenzene, has shown that steric hindrance from the two ortho-chloro substituents forces the methoxy (B1213986) group to rotate significantly out of the plane of the benzene ring. A similar steric effect would be anticipated for this compound, where the chlorine at C-4 and the trifluoromethoxy group at C-5 could influence the conformation of the substituent and the planarity of the molecule.
Applications of Vibrational Spectroscopy for Conformational Studies
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for investigating the conformational landscape of molecules. For a substituted benzene derivative such as this compound, these methods can provide profound insights into the molecule's three-dimensional structure, particularly the orientation of its substituent groups. The conformational flexibility of this molecule is primarily centered around the rotation of the trifluoromethoxy (–OCF3) group relative to the plane of the benzene ring.
Detailed research findings from experimental spectroscopic studies specifically on this compound are not extensively available in public literature. However, the conformational preferences can be inferred from computational studies and experimental data on structurally analogous compounds. For many aryl trifluoromethoxy ethers, a non-planar conformation is energetically favored. The trifluoromethoxy group tends to orient itself orthogonally, with the Caryl–O–C–F dihedral angle approaching 90°, to minimize steric hindrance and optimize electronic interactions between the substituent and the aromatic ring. The presence of a chlorine atom at the ortho position (position 4) relative to the trifluoromethoxy group would likely reinforce this perpendicular orientation due to steric repulsion.
The analysis of vibrational spectra in conformational studies typically involves a synergistic approach, combining experimental data with quantum chemical calculations, such as those based on Density Functional Theory (DFT). By calculating the theoretical vibrational frequencies for different possible conformers (e.g., a planar versus a non-planar orientation of the –OCF3 group), a direct comparison can be made with the experimentally recorded FT-IR and Raman spectra. The conformer whose calculated spectrum most closely matches the experimental one is identified as the dominant form in the sample.
Certain vibrational modes are particularly sensitive to conformational changes. For this compound, the C–O stretching and torsion modes, as well as the C–F stretching and deformation modes of the trifluoromethoxy group, would be expected to show significant frequency shifts depending on the dihedral angle with the benzene ring.
A theoretical vibrational analysis for the most stable, non-planar conformer of this compound would yield a set of characteristic frequencies. The assignment of these frequencies to specific atomic motions provides a vibrational fingerprint of the molecule's structure. The following table represents a selection of theoretically predicted vibrational modes and their assignments for this compound, illustrating the type of data obtained from such computational studies.
Table 1: Selected Calculated Vibrational Frequencies and Assignments for this compound This table is illustrative and based on theoretical calculations for a likely conformation.
| Vibrational Mode Number | Calculated Frequency (cm-1) | Assignment (Vibrational Description) |
|---|---|---|
| 1 | 3095 | Aromatic C-H Stretch |
| 2 | 1560 | Aromatic C=C Stretch |
| 3 | 1465 | Aromatic C=C Stretch |
| 4 | 1280 | C-O-C Asymmetric Stretch |
| 5 | 1225 | C-F Asymmetric Stretch |
| 6 | 1170 | C-F Symmetric Stretch |
| 7 | 1080 | Aromatic Ring Breathing |
| 8 | 880 | C-H Out-of-plane Bend |
| 9 | 710 | C-Cl Stretch |
| 10 | 685 | C-Cl Stretch |
| 11 | 550 | CF3 Rocking |
| 12 | 430 | C-Cl Stretch |
| 13 | 350 | Ring Deformation |
Furthermore, temperature-dependent vibrational spectroscopy can reveal the presence of multiple conformers in equilibrium. As the temperature of a sample is lowered, the population of the higher-energy conformer decreases, leading to a reduction in the intensity of its corresponding spectral bands. This allows for the experimental determination of the enthalpy difference between the conformers. While such detailed studies have not been published for this compound, this approach remains a fundamental application of vibrational spectroscopy in conformational analysis.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Electronic Structure and Bonding Properties (e.g., Density Functional Theory, ab initio methods)
A quantum chemical study of this compound would typically begin with geometry optimization using methods like DFT (e.g., with the B3LYP functional) or ab initio methods (like Møller-Plesset perturbation theory, MP2) to find the lowest energy structure.
Mapping of Electrostatic Potential Surfaces for Reactivity Prediction
A Molecular Electrostatic Potential (MESP) map would be generated to visualize the charge distribution from the perspective of an approaching reagent. This surface plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For 1,2,4-trichloro-5-(trifluoromethoxy)benzene, one would expect negative potential around the oxygen and chlorine atoms and positive potential near the hydrogen atoms.
Prediction of Reactivity and Elucidation of Reaction Pathways through Computational Modeling
Computational modeling can predict how the molecule will behave in chemical reactions.
Transition State Analysis for Key Chemical Transformations
To study a specific reaction, such as nucleophilic aromatic substitution, computational chemists would model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, they would locate the transition state—the highest energy point along the reaction pathway. By analyzing the geometry and energy of the transition state, the activation energy for the reaction can be calculated, providing a quantitative measure of the reaction rate.
Quantitative Assessment of Substituent Effects on Reaction Kinetics and Thermodynamics
The combination of three chlorine atoms and a trifluoromethoxy group on the benzene (B151609) ring significantly influences its reactivity. A quantitative assessment would involve comparing the calculated activation energies and reaction enthalpies of this compound with simpler, related molecules (e.g., 1,2,4-trichlorobenzene (B33124) or trifluoromethoxybenzene). This comparative analysis would quantify the electron-withdrawing or -donating effects of the substituents on the reaction's kinetics and thermodynamics. rsc.org
Conformational Analysis and Studies of Intramolecular Interactions
Conformational analysis would focus on the rotation around the C-O bond connecting the trifluoromethoxy group to the benzene ring. Studies on similar molecules like trifluoromethoxybenzene have shown that the orientation of this group relative to the aromatic ring can vary. researchgate.net A potential energy surface scan would be performed by systematically rotating this bond and calculating the energy at each step. This would identify the most stable conformer(s) and the energy barriers to rotation. The analysis would also consider potential intramolecular interactions, such as weak hydrogen bonds or steric repulsion between the trifluoromethoxy group and the adjacent chlorine atoms, which would influence the conformational preferences.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions
The primary goal of MD simulations in this context would be to elucidate the conformational dynamics of the molecule and to characterize the non-covalent interactions that govern its packing and interactions with other molecules. Such simulations typically involve defining a force field—a set of parameters that describe the potential energy of the system—and then integrating Newton's equations of motion for all atoms in the system.
Inferred Dynamic Behavior
Based on studies of similar halogenated aromatic compounds, the dynamic behavior of this compound in a simulation would be characterized by the rigid nature of the benzene ring, with the primary motions being the rotation and libration of the entire molecule. The trifluoromethoxy group would exhibit additional flexibility, with torsional rotation around the oxygen-carbon bond connecting it to the benzene ring. The bulky and heavy chlorine atoms would significantly influence the molecule's moment of inertia, leading to slower rotational and translational diffusion compared to unsubstituted benzene.
Predicted Intermolecular Interactions
The substitution pattern of this compound suggests that it would engage in a variety of intermolecular interactions. Computational studies on related molecules highlight the importance of halogen bonding, π-π interactions, and dipole-dipole forces.
Halogen Bonding: The three chlorine atoms on the benzene ring are potential halogen bond donors. In MD simulations, this would be observed as a directional interaction between a region of positive electrostatic potential on the chlorine atom (the σ-hole) and a nucleophilic region on a neighboring molecule. Co-solvent MD simulations using halogenated benzene probes have successfully identified halogen-bonding interaction sites in biological systems. nih.gov
π-π Interactions: The electron-deficient aromatic ring, due to the presence of electron-withdrawing chlorine and trifluoromethoxy groups, can participate in π-π stacking interactions with other aromatic rings. Simulations of chlorobenzene (B131634) have shown that both stacked and orthogonal (T-shaped) configurations are possible. pleiades.online The presence of multiple substituents would likely favor offset-stacked or T-shaped arrangements to minimize steric hindrance.
Dipole-Dipole Interactions: The high electronegativity of the chlorine, fluorine, and oxygen atoms results in a significant molecular dipole moment. These permanent dipoles would lead to strong electrostatic interactions, influencing the orientation of molecules in the condensed phase to align in a way that maximizes attractive forces.
The following table summarizes key findings from molecular dynamics simulations on analogous systems that inform our understanding of this compound.
Table 1: Summary of Findings from MD Simulations of Analogous Systems
| Analogous System | Key Findings from MD Simulations | Relevance to this compound |
| Chlorobenzene | Simulations reveal both stacked and orthogonal configurations for π-π interactions. The presence of chlorine leads to aggregation effects. pleiades.online | Suggests that the trichlorinated benzene ring will engage in similar π-π interactions, likely influenced by the steric bulk of the substituents. |
| Halogenated Benzene Probes | Co-solvent MD simulations demonstrate the ability of halogenated benzenes to identify and characterize halogen bonding sites on proteins. nih.gov | Indicates the potential for the three chlorine atoms to act as effective halogen bond donors in various environments. |
| Trifluoromethyl-Substituted Compounds | Computational studies show that the trifluoromethyl group can participate in weak C-H···F-C hydrogen bonds and C-F···π interactions. researchgate.net | The trifluoromethoxy group is expected to exhibit similar weak interactions, contributing to the overall stability of molecular packing. |
| Polychlorinated Biphenyls (PCBs) | Reactive MD simulations have been used to study the decomposition pathways of PCBs, highlighting the stability of the chlorinated aromatic core. nih.gov | Provides insight into the chemical stability of the polychlorinated benzene structure of the target molecule under various conditions. |
Based on these insights, a detailed breakdown of the expected intermolecular interactions for this compound is presented below.
Table 2: Predicted Intermolecular Interactions for this compound
| Interaction Type | Atoms/Groups Involved | Nature of the Interaction | Expected Significance |
| Halogen Bonding | Chlorine atoms and an electron-rich atom (e.g., O, N, or another halogen) on an adjacent molecule. | Directional, non-covalent interaction involving the σ-hole on the chlorine atom. | High, due to the presence of three chlorine atoms. |
| π-π Stacking | The aromatic rings of two molecules. | Attraction between the electron clouds of the benzene rings, likely in offset or T-shaped geometries. | Moderate, influenced by the steric and electronic effects of the substituents. |
| Dipole-Dipole Interactions | The permanent molecular dipoles arising from the C-Cl, C-O, and C-F bonds. | Electrostatic attraction between the positive end of one molecule's dipole and the negative end of another's. | High, due to the significant polarity of the molecule. |
| van der Waals Forces (Dispersion) | All atoms in the molecule. | Weak, non-specific attractions arising from temporary fluctuations in electron density. | High, a significant contributor to overall cohesion due to the large number of electrons. |
| Weak C-H···F/O Interactions | Aromatic C-H groups and the fluorine or oxygen atoms of the trifluoromethoxy group on a neighboring molecule. | Weak hydrogen-bond-like interactions. | Low to Moderate, contributing to the fine-tuning of the molecular packing. |
Environmental Degradation Mechanisms and Pathways: an Academic Perspective
Photochemical Degradation Processes in Atmospheric and Aquatic Environments
Photochemical degradation, driven by sunlight, represents a significant pathway for the transformation of 1,2,4-Trichloro-5-(trifluoromethoxy)benzene in both the atmosphere and aquatic systems.
Role of Reactive Oxygen Species, particularly Hydroxyl Radicals, in Atmospheric Degradation
In the atmosphere, the primary degradation mechanism for many organic compounds, including chlorinated and fluorinated benzenes, is through reactions with photochemically generated reactive oxygen species. Among these, the hydroxyl radical (•OH) is the most important oxidant in the troposphere. cdc.gov
The degradation of compounds structurally similar to this compound, such as trichlorobenzenes, is initiated by hydroxyl radicals. cdc.gov The estimated atmospheric half-life for 1,2,4-trichlorobenzene (B33124), based on its reaction with hydroxyl radicals, is approximately 38 days. cdc.gov This suggests that this compound is likely to persist in the atmosphere for a considerable period, allowing for potential long-range transport. cdc.gov The trifluoromethoxy group, being an electron-withdrawing group, deactivates the aromatic ring, which could influence the rate of hydroxyl radical attack compared to unsubstituted or less substituted benzenes. industrialchemicals.gov.au
Microbial Degradation Pathways in Diverse Environmental Compartments
Microbial activity is a crucial factor in the breakdown of this compound in soil and aquatic sediments. Both aerobic and anaerobic conditions can support distinct microbial degradation pathways.
Aerobic Biodegradation Mechanisms (e.g., Dioxygenation, Catechol Formation, Ring Cleavage)
Under aerobic conditions, several bacterial strains have demonstrated the ability to degrade chlorinated benzenes. ub.edu The initial step in the aerobic metabolism of compounds like 1,2,4-trichlorobenzene often involves a dioxygenase-catalyzed reaction. ethz.chnih.gov This enzymatic process introduces two hydroxyl groups onto the aromatic ring, forming a dihydrodiol intermediate. nih.gov
This intermediate is then rearomatized by a dehydrogenase to form a substituted catechol. ethz.chnih.gov For 1,2,4-trichlorobenzene, this process leads to the formation of 3,4,6-trichlorocatechol. nih.govresearchgate.net Subsequently, the catechol undergoes ortho-cleavage, catalyzed by a catechol 1,2-dioxygenase, to produce a chloromuconic acid. ub.eduethz.ch This product is then further metabolized and channeled into central metabolic pathways like the Krebs cycle. ub.edu It is plausible that this compound could undergo a similar degradation sequence, although the presence of the trifluoromethoxy group may influence the enzymatic specificity and reaction rates.
Anaerobic Reductive Dechlorination Processes and Their Products
In anaerobic environments, such as saturated soils and sediments, reductive dechlorination is a key degradation pathway for highly chlorinated benzenes. cdc.gov This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. frtr.gov For 1,2,4-trichlorobenzene, anaerobic degradation has been shown to produce dichlorobenzene and monochlorobenzene as major byproducts. cdc.gov
Methanogenic microbial consortia are capable of reductively dechlorinating 1,2,4-trichlorobenzene to chlorobenzene (B131634) via 1,4-dichlorobenzene. ethz.ch The rate of reductive dechlorination can be influenced by the presence of suitable electron donors. nih.govusgs.gov The complete degradation of 1,2,4-trichlorobenzene has been observed within days in methanogenic cultures. cdc.gov Given its structure, this compound is also a likely candidate for anaerobic reductive dechlorination, leading to the formation of less chlorinated and potentially fluorinated intermediates.
Characterization of Environmentally Relevant Transformation Products and Their Chemical Structures
The degradation of this compound can result in the formation of various transformation products, the nature of which depends on the degradation pathway.
Under aerobic conditions, the expected initial transformation products would be hydroxylated derivatives, such as substituted catechols, followed by ring-cleavage products like muconic acids. For instance, the aerobic degradation of 1,2,4-trichlorobenzene yields 3,4,6-trichlorocatechol. nih.gov
In anaerobic environments, the primary transformation products are the result of reductive dechlorination. For 1,2,4-trichlorobenzene, this leads to the formation of dichlorobenzene and monochlorobenzene isomers. cdc.gov Therefore, for this compound, one would anticipate the formation of various dichloro-(trifluoromethoxy)benzene and monochloro-(trifluoromethoxy)benzene isomers.
The following table summarizes potential transformation products based on analogous compounds:
| Degradation Pathway | Precursor Compound | Potential Transformation Products |
| Aerobic Biodegradation | 1,2,4-Trichlorobenzene | 3,4,6-Trichlorocatechol, Chloromuconic acids |
| Anaerobic Reductive Dechlorination | 1,2,4-Trichlorobenzene | Dichlorobenzenes, Monochlorobenzene |
Mechanistic Insights into Sorption Behavior and Environmental Mobility
The environmental mobility of this compound is significantly influenced by its sorption to soil and sediment particles. The extent of sorption is largely determined by the organic carbon content of the soil or sediment. ospar.org
Chlorinated benzenes, including trichlorobenzenes, tend to have low mobility in soils with high organic content. ospar.orgepa.gov The sorption process reduces the concentration of the compound in the aqueous phase, thereby decreasing its potential for leaching into groundwater and its bioavailability for microbial degradation. epa.gov The log octanol-water partition coefficient (Log Kow) is a key parameter used to predict the sorption potential of organic compounds. For 1,2,4-trichlorobenzene, the Log Kow is 4.27, indicating a high tendency to partition into organic matter. epa.gov Given the presence of both chlorine and a trifluoromethoxy group, this compound is also expected to have a high Log Kow and exhibit strong sorption to soil and sediment.
Applications As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Agrochemical Intermediates and Lead Compounds
One of the most prominent applications of 1,2,4-Trichloro-5-(trifluoromethoxy)benzene is in the synthesis of agrochemical intermediates, most notably for the production of phenylpyrazole insecticides. It is a key precursor to the intermediate 2,6-dichloro-4-(trifluoromethoxy)aniline. This transformation is typically achieved through a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the benzene (B151609) ring is displaced by an amino group.
This aniline (B41778) derivative is a critical component in the synthesis of the broad-spectrum insecticide, fipronil (B1672679). The synthesis of fipronil involves the reaction of this aniline with other reagents to construct the pyrazole (B372694) ring system characteristic of this class of insecticides. The trifluoromethoxy group on the phenyl ring is a crucial feature for the biological activity of fipronil, contributing to its high insecticidal efficacy.
The general synthetic pathway to fipronil from the subject compound can be outlined as follows:
Amination: this compound is subjected to an amination reaction to replace a chlorine atom with an amino group, yielding 2,6-dichloro-4-(trifluoromethoxy)aniline.
Diazotization and Cyclization: The resulting aniline is then diazotized and reacted with a suitable partner to form the core pyrazole structure.
Further Functionalization: Subsequent reaction steps introduce the remaining functional groups onto the pyrazole ring to yield the final fipronil molecule.
Intermediate in the Preparation of Pharmaceutical Precursors and Active Pharmaceutical Ingredients
The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance key drug properties. It can improve metabolic stability, increase lipophilicity (which can aid in cell membrane permeability), and modulate the electronic properties of a molecule, potentially leading to stronger binding interactions with biological targets. nbinno.com Consequently, trifluoromethoxy-substituted anilines, such as the one derived from this compound, are valuable precursors in the synthesis of active pharmaceutical ingredients (APIs). nbinno.comnbinno.com
While specific, publicly disclosed examples of APIs synthesized directly from this compound are not abundant, the derived intermediate, 2,6-dichloro-4-(trifluoromethoxy)aniline, is a key building block for various research and development programs in the pharmaceutical industry. nbinno.comnbinno.com This intermediate is utilized in the synthesis of novel compounds targeting a range of therapeutic areas, including neurological disorders, and for the development of potential anticancer and antitumor agents. nbinno.comchemicalbook.com The unique substitution pattern of this aniline allows for the introduction of the trifluoromethoxy group into complex molecular scaffolds, enabling medicinal chemists to explore its impact on biological activity.
Utilization in the Development of Specialty Chemicals and Advanced Materials
The incorporation of fluorine atoms into polymers can dramatically improve their properties, leading to materials with enhanced thermal stability, chemical resistance, lower dielectric constants, and reduced water absorption. nbinno.com this compound, with its trifluoromethoxy group, serves as a valuable monomer or additive in the synthesis of high-performance fluorinated polymers. nbinno.com
Its integration into polymer chains can impart desirable characteristics for applications in demanding environments, such as in the aerospace, electronics, and automotive industries. For example, fluorinated poly(aryl ether)s and aromatic polyimides containing trifluoromethyl or trifluoromethoxy groups exhibit a combination of excellent thermal, mechanical, and electrical properties.
The presence of the trichlorinated benzene ring also offers potential for further chemical modification, allowing for the creation of cross-linked polymers or for the attachment of other functional groups to tailor the material's properties for specific applications.
Role in the Synthesis of Novel Fluorine-Containing Organic Compounds for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and pesticide development. These studies involve the systematic modification of a lead compound's chemical structure to understand how these changes affect its biological activity. The insights gained from SAR studies guide the design of more potent and selective molecules.
This compound is an excellent starting material for the synthesis of a library of novel fluorine-containing compounds for SAR studies. The trifluoromethoxy group is of particular interest in these studies due to its unique electronic and steric properties. nih.gov
For example, in the development of fipronil analogs, modifications to the trifluoromethoxy-substituted phenyl ring can provide valuable information on the key interactions between the insecticide and its target site, the GABA receptor. researchgate.netresearchgate.net By synthesizing derivatives with different substituents on the phenyl ring, researchers can probe the electronic and steric requirements for optimal insecticidal activity. These studies can lead to the discovery of new insecticides with improved efficacy, a broader spectrum of activity, or a more favorable environmental profile. researchgate.net
Analytical Methodologies for Detection and Quantification in Research Settings
Chromatographic Techniques for Separation, Isolation, and Purity Assessment
Chromatographic techniques are pivotal for the effective separation and purity assessment of 1,2,4-Trichloro-5-(trifluoromethoxy)benzene from complex mixtures.
Gas Chromatography (GC) Coupled with Various Detectors (e.g., FID, ECD)
Gas chromatography (GC) stands as a principal technique for the analysis of volatile compounds such as this compound. The choice of detector is crucial for achieving the necessary sensitivity and selectivity. A Flame Ionization Detector (FID) is suitable for general detection of organic compounds. However, due to the highly halogenated nature of the target molecule, an Electron Capture Detector (ECD) is often preferred, offering superior sensitivity for such compounds. cdc.gov
The separation is typically performed on a capillary column with a non-polar or semi-polar stationary phase. While specific retention times for this compound are not widely published, they can be inferred from the analysis of structurally similar compounds like 1,2,4-trichlorobenzene (B33124). nist.govgcms.cz
Table 1: Typical Gas Chromatography (GC) Parameters for Halogenated Aromatic Compounds
| Parameter | Typical Setting |
| Column | Non-polar (e.g., DB-1) or semi-polar (e.g., DB-624) capillary column |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C (ECD) |
| Oven Temperature Program | Initial hold at a lower temperature, followed by a ramp to a higher temperature |
| Carrier Gas | Helium or Nitrogen |
| Detector | Electron Capture Detector (ECD) for high sensitivity to halogenated compounds |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) is another valuable tool, particularly for less volatile compounds or when derivatization is not desirable. A common approach for aromatic compounds is reversed-phase HPLC.
Separation is often achieved using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. researchgate.net The inclusion of trifluoroacetic acid in the mobile phase can enhance peak shape and resolution. researchgate.net A Diode Array Detector (DAD) is frequently used, allowing for the monitoring of absorbance at multiple wavelengths. Trifluoromethoxy-substituted aromatic compounds typically exhibit UV absorption maxima between 200 nm and 310 nm. ijsrset.com
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Typical Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | Monitoring in the range of 200-310 nm |
Mass Spectrometry-Based Analytical Approaches (e.g., GC-MS, LC-MS) for Trace Analysis and Compound Identification
Mass spectrometry (MS), especially when coupled with a chromatographic inlet, provides a powerful method for both the identification and trace-level quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose. The resulting mass spectrum will display a characteristic isotopic pattern for the molecular ion, which is indicative of the presence of three chlorine atoms. docbrown.info The fragmentation pattern provides crucial structural information, with expected losses of chlorine atoms and the trifluoromethoxy group. docbrown.infoniscpr.res.in For enhanced sensitivity in trace analysis, selected ion monitoring (SIM) can be utilized, focusing on specific ions that are characteristic of the target molecule. ysi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, offering an alternative for samples that are not amenable to GC analysis.
Table 3: Predicted Mass Spectrometry Data for this compound
| Feature | Predicted Characteristic |
| Molecular Formula | C7H2Cl3F3O |
| Molecular Weight | ~265.45 g/mol |
| Key Fragment Ions (m/z) | Ions corresponding to the loss of Cl, OCF3, and other fragments |
| Isotopic Pattern | A distinct pattern characteristic of a molecule containing three chlorine atoms |
Development and Validation of Specific Analytical Procedures for the Chemical Compound in Complex Matrices
The analysis of this compound within complex sample matrices, such as those encountered in environmental or biological research, necessitates the development and thorough validation of the analytical method. demarcheiso17025.com This process ensures the data generated is both accurate and reliable.
Key validation parameters that are typically assessed include linearity, accuracy, precision, limits of detection (LOD) and quantification (LOQ), specificity, and robustness. nih.govspringernature.com For samples with complex matrices, an effective sample preparation protocol is crucial to remove interfering substances and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Spectroscopic Methods for Quantitative Analysis in Research Samples
In addition to chromatographic methods, spectroscopic techniques can be applied for the quantitative analysis of this compound, particularly in samples of known purity.
UV-Visible spectroscopy can be used for quantification by measuring the absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. The λmax for trifluoromethoxy-substituted aromatic compounds is generally found in the UV region. ijsrset.comaatbio.com For example, 4-(trifluoromethoxy)benzylbromide has a reported absorption maximum at 310 nm. ijsrset.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2,4-Trichloro-5-(trifluoromethoxy)benzene, and how can reaction conditions be optimized?
- Methodological Answer : A viable approach involves halogenation and trifluoromethoxy group introduction. For example, substituted benzene derivatives can be synthesized via nucleophilic aromatic substitution under reflux conditions. Evidence from analogous syntheses suggests using ethanol as a solvent with glacial acetic acid as a catalyst, followed by reflux (4–6 hours) and vacuum evaporation for purification . Optimization may include varying molar ratios, temperature, and catalysts (e.g., Lewis acids) to improve yield.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR can resolve trifluoromethoxy and chloro substituents.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : For solid-state conformation analysis, especially to study steric effects of substituents.
- Gas-Phase Electron Diffraction : Resolves conformational preferences of the trifluoromethoxy group .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, fume hood) due to potential eye irritation and toxicity .
- Monitor for halogenated byproducts (e.g., dioxins) during synthesis.
- Follow waste disposal guidelines for chlorinated aromatics, as improper handling may lead to environmental persistence .
Advanced Research Questions
Q. How can computational chemistry predict the electronic effects of substituents on this compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the electron-withdrawing trifluoromethoxy group lowers HOMO energy, reducing electrophilicity .
- Molecular Dynamics Simulations : Study solvent interactions and steric hindrance between substituents.
- Comparative Analysis : Benchmark computed data against experimental spectroscopic results to validate models .
Q. What strategies resolve contradictions in reported biological activity data (e.g., pesticidal vs. non-toxic profiles)?
- Methodological Answer :
- Dose-Response Studies : Systematically test across concentrations to identify threshold effects.
- Metabolite Profiling : Use LC-MS to detect degradation products that may influence toxicity.
- Comparative Structural Analysis : Compare with analogs like Tetradifon (a sulfone-containing acaricide) to isolate the role of the trifluoromethoxy group .
Q. How does the trifluoromethoxy group influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric vs. Electronic Effects : The trifluoromethoxy group’s bulkiness may hinder ortho-substitution, favoring para positions.
- Catalytic Screening : Test Pd-, Cu-, or Ni-based catalysts under Suzuki or Ullmann conditions. For example, Pd(PPh) may enhance coupling efficiency at meta positions due to electronic directing effects .
- Isotopic Labeling : Use or labeling to track reaction pathways .
Q. What in silico methods can prioritize this compound for agrochemical development?
- Methodological Answer :
- QSAR Modeling : Correlate substituent descriptors (e.g., Hammett constants) with pesticidal activity.
- Molecular Docking : Screen against target proteins (e.g., acetylcholinesterase for insecticides).
- Toxicity Prediction : Use tools like ProTox-II to assess oncogenicity risks, as seen in structurally related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
